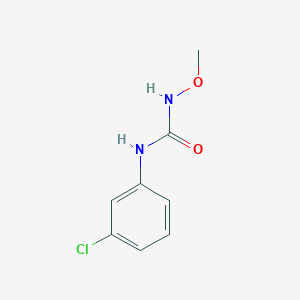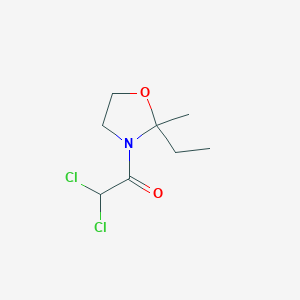
2,2-Dichloro-1-(2-ethyl-2-methyl-1,3-oxazolidin-3-yl)ethan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2-Dichloro-1-(2-ethyl-2-methyl-1,3-oxazolidin-3-yl)ethan-1-one is an organic compound with a complex structure that includes both chlorinated and oxazolidinone functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dichloro-1-(2-ethyl-2-methyl-1,3-oxazolidin-3-yl)ethan-1-one typically involves the reaction of 2-ethyl-2-methyl-1,3-oxazolidine with a chlorinating agent such as thionyl chloride or phosphorus pentachloride. The reaction is carried out under controlled conditions to ensure the selective chlorination of the ethanone moiety.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes using continuous flow reactors to maintain consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.
化学反应分析
Types of Reactions
2,2-Dichloro-1-(2-ethyl-2-methyl-1,3-oxazolidin-3-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can convert the chlorinated ethanone to less chlorinated or dechlorinated products.
Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinone derivatives, while substitution reactions can produce a variety of functionalized ethanone compounds.
科学研究应用
2,2-Dichloro-1-(2-ethyl-2-methyl-1,3-oxazolidin-3-yl)ethan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
作用机制
The mechanism by which 2,2-Dichloro-1-(2-ethyl-2-methyl-1,3-oxazolidin-3-yl)ethan-1-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The chlorinated ethanone moiety can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. The oxazolidinone ring may also interact with specific binding sites, influencing the compound’s overall biological activity.
相似化合物的比较
Similar Compounds
Cyclopropanecarboxylic acid, 2,2-dichloro-1-methyl-, methyl ester: This compound shares the dichlorinated structure but differs in the presence of a cyclopropane ring.
1,2-Dichloroethane: A simpler chlorinated compound used as an industrial solvent and intermediate.
Uniqueness
2,2-Dichloro-1-(2-ethyl-2-methyl-1,3-oxazolidin-3-yl)ethan-1-one is unique due to its combination of chlorinated ethanone and oxazolidinone functional groups, which confer distinct chemical reactivity and potential applications. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industry.
属性
CAS 编号 |
52836-16-5 |
|---|---|
分子式 |
C8H13Cl2NO2 |
分子量 |
226.10 g/mol |
IUPAC 名称 |
2,2-dichloro-1-(2-ethyl-2-methyl-1,3-oxazolidin-3-yl)ethanone |
InChI |
InChI=1S/C8H13Cl2NO2/c1-3-8(2)11(4-5-13-8)7(12)6(9)10/h6H,3-5H2,1-2H3 |
InChI 键 |
YLEUMSABWPPFDG-UHFFFAOYSA-N |
规范 SMILES |
CCC1(N(CCO1)C(=O)C(Cl)Cl)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




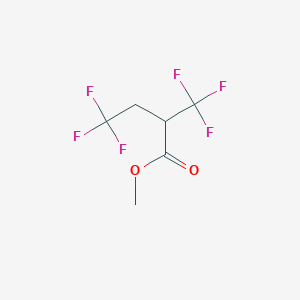

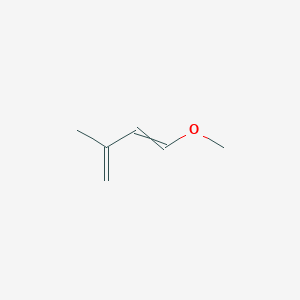
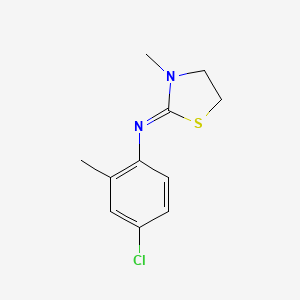
![(NE)-N-[(E)-3-pyridin-4-ylprop-2-enylidene]hydroxylamine](/img/structure/B14637497.png)
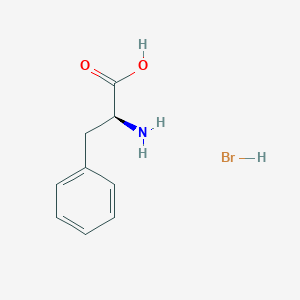
![Methyl (5E,13E)-9-oxo-15-[(trimethylsilyl)oxy]prosta-5,8(12),13-trien-1-oate](/img/structure/B14637526.png)
![N-[5-(6-Amino-2-fluoro-purin-9-YL)-4-hydroxy-2-(hydroxymethyl)oxolan-3-YL]acetamide](/img/structure/B14637527.png)
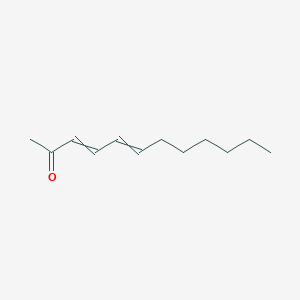
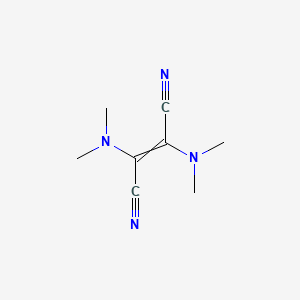
![9,10-Di([1,1'-biphenyl]-2-yl)anthracene](/img/structure/B14637542.png)
